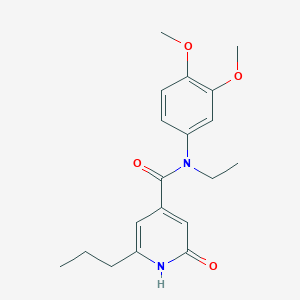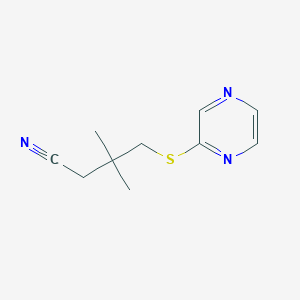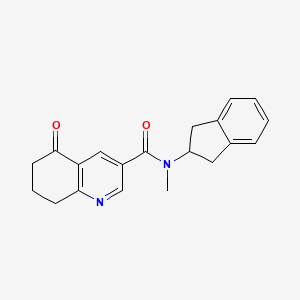![molecular formula C15H24N2O4S2 B7435925 N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of piperidine sulfonamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide can alter gene expression patterns and affect cellular processes such as cell proliferation and differentiation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, it has been found to improve cardiac function and reduce myocardial damage in animal models of heart failure.
Advantages and Limitations for Lab Experiments
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes and signaling pathways. It has also been shown to have low toxicity and can be administered at relatively high doses without causing adverse effects. However, one of the limitations of N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide. One area of interest is the development of more potent and selective analogs of the compound that can target specific HDACs or PKC isoforms. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosing and administration methods for the compound in different experimental settings.
Synthesis Methods
The synthesis of N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide involves the reaction of 3-phenylpropylsulfonyl chloride with piperidine followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been found to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have cardioprotective effects and may be useful in the treatment of heart failure.
properties
IUPAC Name |
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-22(18,19)16-15-10-5-11-17(13-15)23(20,21)12-6-9-14-7-3-2-4-8-14/h2-4,7-8,15-16H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUTWWLHNDSBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCN(C1)S(=O)(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)

![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol](/img/structure/B7435894.png)
![Methyl 3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethylcarbamoylamino]benzoate](/img/structure/B7435897.png)
![N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)furan-2-carboxamide](/img/structure/B7435905.png)
![N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7435907.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)



![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)